molecular formula C10H9NO B575364 N-(Prop-1-en-1-ylidene)benzamide CAS No. 179600-42-1

N-(Prop-1-en-1-ylidene)benzamide

Cat. No.: B575364
CAS No.: 179600-42-1
M. Wt: 159.188
InChI Key: KJFBEDHOWYVRBU-UHFFFAOYSA-N
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Description

N-(Prop-1-en-1-ylidene)benzamide is a benzamide derivative characterized by a prop-1-en-1-ylidene (enamine) substituent on the nitrogen atom.

Properties

CAS No.

179600-42-1

Molecular Formula

C10H9NO

Molecular Weight

159.188

IUPAC Name

N-prop-1-enylidenebenzamide

InChI

InChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h2-7H,1H3

InChI Key

KJFBEDHOWYVRBU-UHFFFAOYSA-N

SMILES

CC=C=NC(=O)C1=CC=CC=C1

Synonyms

Benzamide, N-1-propenylidene- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The enamine group in the target compound likely enhances conjugation, altering electronic properties compared to alkyl-substituted analogs like N-propylbenzamide.
  • Synthesis methods vary: Alkyl derivatives often use coupling reactions (e.g., TBHP-mediated oxidation ), while heterocyclic derivatives employ Mannich reactions or condensation .

Spectroscopic and Crystallographic Characterization

Benzamides are consistently characterized using:

  • 1H/13C NMR : To confirm substituent integration and electronic environments.
  • X-ray crystallography : Used for N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide to resolve its N,O-bidentate structure .
  • IR spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and enamine C=N stretching (~1600 cm⁻¹, hypothesized for the target compound).

Anticancer and Antimicrobial Activity

Compound Activity Mechanism/Application
N-(Prop-1-en-1-ylidene)benzamide Unknown (hypothesized based on analogs) Potential HAT inhibition/activation
Imidazole-substituted benzamides Anticancer (cervical cancer), antifungal Interaction with cellular targets via imidazole moiety
N-(Azetidin-1-yl)benzamide derivatives Antimicrobial (Gram+/− bacteria) Beta-lactam ring enhances activity
Cu(II)/Co(II) benzamide complexes Enhanced antibacterial activity Metal coordination improves efficacy

Key Trends :

  • Heterocyclic substituents (e.g., imidazole, pyrimidine) enhance target specificity, as seen in Trypanosoma cruzi inhibition .
  • Metal complexes (e.g., Cu(II)) show superior activity compared to free ligands .

Enzyme Modulation

  • HAT Inhibitors/Activators : Anacardic acid-derived benzamides (e.g., CTPB, CTB) modulate p300 HAT activity , suggesting the target compound’s enamine group could influence similar pathways.
  • Acetylcholinesterase Inhibition : Thiadiazole-containing benzamides (e.g., compounds 7a–7l ) show inhibitory activity via heterocyclic interactions .

Physicochemical and Functional Comparisons

Solubility and Reactivity

  • Hydrophobic Groups (e.g., pentadecyl chains in anacardic acid derivatives ): Improve cell permeability but reduce aqueous solubility.
  • Hydrophilic Groups (e.g., hydroxy in ): Enhance solubility but may limit membrane penetration.
  • Enamine Group : Likely increases polarity compared to alkyl chains, balancing solubility and permeability.

Coordination Chemistry

  • N,O-Bidentate Ligands : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide coordinates metals for catalytic applications .
  • Enamine Group: May act as a π-donor in metal coordination, though this remains unexplored in the evidence.

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